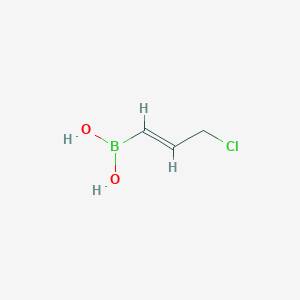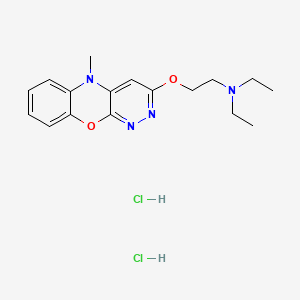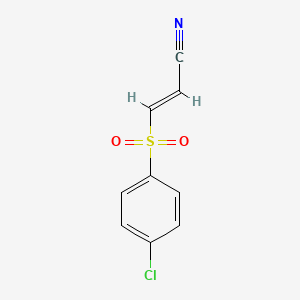![molecular formula C13H10F3NOS B1311150 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one CAS No. 447406-53-3](/img/structure/B1311150.png)
1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one
Overview
Description
The compound “1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one” is a synthetic target with potential applications in medicinal chemistry . It has a molecular weight of 273.27 .
Molecular Structure Analysis
The compound has a complex structure with a thiazole ring attached to a trifluoromethylphenyl group and a methyl group . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, trifluoromethyl ketones are known to be valuable intermediates in various chemical reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 273.27 . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties .Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and spiropyrroles, utilizes precursors like 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one due to its reactivity. This chemical serves as a building block in creating a diverse array of heterocyclic compounds, underlining its significance in organic synthesis and pharmaceutical research. The unique reactivity of this compound offers mild reaction conditions, facilitating the generation of various heterocyclic structures, which are pivotal in drug development and synthetic chemistry (Gomaa & Ali, 2020).
Luminescent Material Development
In the development of plastic scintillators, compounds like 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one have found application due to their ability to function as luminescent dyes. The incorporation of such compounds into polymethyl methacrylate-based scintillators demonstrates the versatility of these chemicals in enhancing the scintillation efficiency, optical transparency, and stability of the scintillators. This highlights the compound's utility in creating advanced materials for radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).
Flame Retardant Research
Research into novel brominated flame retardants has also explored the use of compounds with similar structures to 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one. These studies focus on understanding the occurrence, environmental fate, and potential risks of such compounds. By identifying and analyzing the environmental and toxicological profiles of these flame retardants, scientists aim to develop safer, more effective materials for use in various consumer goods, thereby reducing their impact on health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Synthesis and Structural Studies
The compound's framework is pivotal in organic synthesis, particularly in constructing novel organic structures with potential pharmacological applications. Through strategic reactions and modifications, researchers utilize this compound to synthesize and study various organic molecules, contributing to the fields of medicinal chemistry and drug design. The ability to manipulate the structure and reactivity of such compounds opens avenues for the discovery of new drugs and therapeutic agents (Ibrahim, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS/c1-7-11(8(2)18)19-12(17-7)9-3-5-10(6-4-9)13(14,15)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDURELJXRLATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431512 | |
| Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one | |
CAS RN |
447406-53-3 | |
| Record name | 1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447406-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)









